1-[2-(2-Butoxyethoxy)ethoxy]nonane
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Overview
Description
1-[2-(2-Butoxyethoxy)ethoxy]nonane is a chemical compound with the molecular formula C14H30O3. It is known for its unique structure, which includes a nonane backbone with three ethoxy groups and a butoxy group attached. This compound is often used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Butoxyethoxy)ethoxy]nonane typically involves the reaction of nonane with ethylene oxide and butanol. The process can be summarized as follows:
Step 1: Nonane is reacted with ethylene oxide in the presence of a catalyst to form 2-(2-ethoxy)nonane.
Step 2: The intermediate product is further reacted with ethylene oxide to form 2-(2-(2-ethoxy)ethoxy)nonane.
Step 3: Finally, the product is reacted with butanol to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature and Pressure: Controlled temperature and pressure conditions to optimize the reaction.
Purification: Techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Butoxyethoxy)ethoxy]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy and butoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated compounds and other substituted derivatives.
Scientific Research Applications
1-[2-(2-Butoxyethoxy)ethoxy]nonane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membrane interactions and permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-[2-(2-Butoxyethoxy)ethoxy]nonane involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s ethoxy and butoxy groups allow it to penetrate lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with enzymes, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Similar structure but with an ethanol backbone.
Ethanol, 2-(2-butoxyethoxy)-: Contains fewer ethoxy groups compared to 1-[2-(2-Butoxyethoxy)ethoxy]nonane.
Uniqueness
This compound is unique due to its longer nonane backbone and the presence of multiple ethoxy groups, which enhance its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
101791-78-0 |
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Molecular Formula |
C17H36O3 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1-[2-(2-butoxyethoxy)ethoxy]nonane |
InChI |
InChI=1S/C17H36O3/c1-3-5-7-8-9-10-11-13-19-15-17-20-16-14-18-12-6-4-2/h3-17H2,1-2H3 |
InChI Key |
CAVJKGBNGVETJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCOCCOCCCC |
Origin of Product |
United States |
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